Phenyl N-phenylphosphoramidochloridate

Descripción general

Descripción

Phenyl N-phenylphosphoramidochloridate, also known as this compound, is a useful research compound. Its molecular formula is C12H11ClNO2P and its molecular weight is 267.65 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

Phenyl N-phenylphosphoramidochloridate is a compound with significant biological activity, particularly in the context of its potential applications in pharmacology and biochemistry. This article aims to provide a comprehensive overview of its biological activity, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

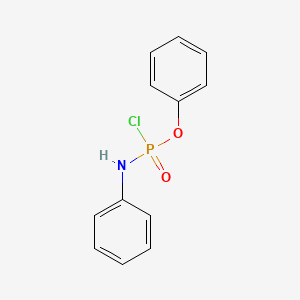

This compound is characterized by its phosphoramidate functional group, which is known for its ability to interact with various biological targets. The compound's structure can be represented as follows:

This structure facilitates its interaction with enzymes and receptors, influencing various biochemical pathways.

The mechanism of action of this compound involves its ability to act as an inhibitor of specific enzymes. Research indicates that compounds with similar phosphoramidate structures can inhibit neuropathy target esterase (NTE), an enzyme that plays a crucial role in cholinergic signaling. For instance, phenyl di-n-pentylphosphinate, a related compound, has been shown to inhibit NTE effectively and can be reactivated in vitro, indicating a reversible inhibition mechanism .

Anticholinesterase Activity

This compound exhibits anticholinesterase activity, which is significant for its potential therapeutic applications in treating neurodegenerative diseases. In studies involving related phosphoramidates, it was observed that these compounds could inhibit acetylcholinesterase (AChE) and NTE at varying concentrations .

Cytotoxicity and Antitumor Activity

Recent studies have explored the cytotoxic effects of this compound on various cancer cell lines. The compound demonstrated dose-dependent cytotoxicity against human cancer cell lines, suggesting its potential as an anticancer agent. For example, a study showed that similar phosphoramidates could induce apoptosis in cancer cells through the activation of caspase pathways .

Table 1: Biological Activity of this compound

| Activity Type | Concentration (µM) | Effect |

|---|---|---|

| Anticholinesterase | 10 | Moderate inhibition |

| Cytotoxicity (A549) | 50 | 70% cell viability reduction |

| Cytotoxicity (MCF-7) | 100 | 50% cell viability reduction |

Case Studies

- Inhibition of Neuropathy Target Esterase : A study evaluated the effects of this compound on NTE activity in vitro. The compound was found to inhibit NTE significantly at concentrations above 50 µM, suggesting its potential utility in studying cholinergic dysfunctions .

- Antitumor Activity Assessment : In vivo studies using xenograft models demonstrated that treatment with this compound resulted in reduced tumor growth rates compared to control groups. Histological analysis revealed increased apoptosis in tumor tissues treated with the compound .

Aplicaciones Científicas De Investigación

Scientific Research Applications

1. Inhibition of Enzymatic Activity

- Chymotrypsin Binding: Phenyl N-phenylphosphoramidochloridate has been studied for its ability to inhibit chymotrypsin, a serine protease. This inhibition is significant for understanding enzyme mechanisms and developing inhibitors for therapeutic purposes .

2. Organic Synthesis

- Synthesis of Phosphorodichloridates: It serves as an intermediate in the preparation of phenyl phosphorodichloridates, which are useful in synthesizing various organophosphate compounds. These compounds have applications in agriculture and pharmaceuticals .

- Conversion Reactions: The compound is involved in one-pot conversion reactions, such as transforming pyrimidinones to pyrimidines, showcasing its utility in synthetic organic chemistry .

3. Polymer Chemistry

- Catalyst for Polymerization: It acts as a catalyst in polymerization reactions, facilitating the formation of polymers with desirable properties. This application is crucial for developing new materials with specific functionalities .

4. Biological Studies

- Reactivity with Biological Targets: Research indicates that the compound can interact with biological molecules, making it valuable for studying biochemical pathways and potential therapeutic targets .

Case Study 1: Inhibition of Chymotrypsin

A study published in the Biochemical Society Transactions reported that this compound effectively inhibited chymotrypsin activity. The research provided insights into the binding affinity and mechanism of inhibition, which could inform drug design targeting similar enzymes .

Case Study 2: Synthesis of Phosphorodichloridates

In a patent detailing the process for preparing phenyl phosphorodichloridates, researchers highlighted the efficiency of using this compound under mild conditions to achieve high yields. This method reduces waste and improves sustainability in chemical synthesis .

Data Summary

Propiedades

IUPAC Name |

N-[chloro(phenoxy)phosphoryl]aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11ClNO2P/c13-17(15,14-11-7-3-1-4-8-11)16-12-9-5-2-6-10-12/h1-10H,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUQYQPGYEFBITH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NP(=O)(OC2=CC=CC=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11ClNO2P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00966071 | |

| Record name | Phenyl N-phenylphosphoramidochloridate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00966071 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51766-21-3 | |

| Record name | Phosphoramidochloridic acid, N-phenyl-, phenyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51766-21-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenyl N-phenylphosphoramidochloridate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051766213 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenyl N-phenylphosphoramidochloridate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00966071 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phenyl N-phenylphosphoramidochloridate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.165 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary application of Phenyl N-phenylphosphoramidochloridate in oligonucleotide synthesis?

A1: this compound serves as a phosphorylating agent in oligonucleotide synthesis via the phosphotriester approach []. This approach involves the stepwise addition of nucleotide units to a growing oligonucleotide chain, and this compound facilitates the formation of the crucial phosphate linkages between these units.

Q2: Beyond oligonucleotide synthesis, what other synthetic applications does this compound have?

A2: this compound exhibits versatility by enabling the conversion of carboxylic acids to their corresponding symmetrical anhydrides []. This transformation is particularly valuable in peptide synthesis, where symmetrical anhydrides serve as activated forms of carboxylic acids, facilitating efficient peptide bond formation. Additionally, this compound mediates the direct coupling of carboxylic acids and amines to yield amides []. This reaction provides a convenient and efficient method for amide bond formation, a fundamental process in organic synthesis.

Q3: Are there any notable derivatives of this compound used in research?

A3: Yes, two important derivatives are frequently employed []. While the provided text doesn't name these derivatives explicitly, it highlights their significance in various research applications. Researchers often modify the parent compound to fine-tune its reactivity or introduce specific properties tailored for their experimental needs.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.